molecular formula C9H9F3N2O3 B14118658 2-[2-nitro-5-(trifluoromethyl)anilino]ethanol

2-[2-nitro-5-(trifluoromethyl)anilino]ethanol

Cat. No.: B14118658
M. Wt: 250.17 g/mol
InChI Key: AURZQLACBVCKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-nitro-5-(trifluoromethyl)anilino]ethanol is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an anilino group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-nitro-5-(trifluoromethyl)anilino]ethanol typically involves the nitration of 5-(trifluoromethyl)aniline followed by a reaction with ethylene oxide. The nitration process requires careful control of temperature and the use of concentrated nitric acid and sulfuric acid as reagents. The subsequent reaction with ethylene oxide is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-nitro-5-(trifluoromethyl)anilino]ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 2-[2-amino-5-(trifluoromethyl)anilino]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-nitro-5-(trifluoromethyl)anilino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-nitro-5-(trifluoromethyl)anilino]ethanol involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-5-(trifluoromethyl)aniline
  • 2-fluoro-5-(trifluoromethyl)aniline
  • 2-nitro-4-(trifluoromethyl)aniline

Uniqueness

2-[2-nitro-5-(trifluoromethyl)anilino]ethanol is unique due to the presence of both a nitro group and a trifluoromethyl group on the aniline ring, combined with an ethanol backbone. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9F3N2O3

Molecular Weight

250.17 g/mol

IUPAC Name

2-[2-nitro-5-(trifluoromethyl)anilino]ethanol

InChI

InChI=1S/C9H9F3N2O3/c10-9(11,12)6-1-2-8(14(16)17)7(5-6)13-3-4-15/h1-2,5,13,15H,3-4H2

InChI Key

AURZQLACBVCKKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NCCO)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.